molecular formula C12H9FN2O2 B6340911 2-AMINO-5-(4-FLUOROPHENYL)NICOTINIC ACID CAS No. 1214359-90-6

2-AMINO-5-(4-FLUOROPHENYL)NICOTINIC ACID

Cat. No.: B6340911
CAS No.: 1214359-90-6
M. Wt: 232.21 g/mol
InChI Key: SEUSIZDGFYDMFT-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol

Preparation Methods

The synthesis of 2-Amino-5-(4-fluorophenyl)nicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-5-(4-fluorophenyl)nicotinonitrile. This intermediate is then hydrolyzed to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Amino-5-(4-fluorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the fluorine atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-5-(4-fluorophenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-5-(4-fluorophenyl)nicotinic acid can be compared with other similar compounds, such as:

    2-Amino-5-fluoropyridine: Similar in structure but lacks the carboxylic acid group.

    2-Amino-5-(4-chlorophenyl)nicotinic acid: Similar but with a chlorine atom instead of fluorine.

    2-Amino-5-(4-bromophenyl)nicotinic acid: Similar but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUSIZDGFYDMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673438
Record name 2-Amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214359-90-6
Record name 2-Amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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